1-(5-Bromo-3'-methoxy-[1,1'-biphenyl]-3-yl)ethanone
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Overview
Description
1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, featuring a bromine atom and a methoxy group attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3’-methoxy-[1,1’-biphenyl]-3-yl ethanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Major products are carboxylic acids or ketones.
Reduction: Alcohol derivatives are the primary products.
Scientific Research Applications
1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy group influence the reactivity of the aromatic rings, making the compound suitable for various chemical transformations. The compound can form intermediates that participate in further reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-methoxyphenyl)ethanone
- 1-(4-Bromo-3-methoxyphenyl)ethanone
- 1-(3-Bromo-4-methoxyphenyl)ethanone
Uniqueness
1-(5-Bromo-3’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-[3-bromo-5-(3-methoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10(17)12-6-13(8-14(16)7-12)11-4-3-5-15(9-11)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLSXARUWKUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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